molecular formula C18H13ClF3N3O2 B2943027 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-38-0

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2943027
CAS No.: 338956-38-0
M. Wt: 395.77
InChI Key: CMDGHEJUCIPXGC-UHFFFAOYSA-N
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Description

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide belongs to a class of pyrrole carboxamide derivatives characterized by a pyridinyl-pyrrole scaffold. The presence of electron-withdrawing groups (e.g., Cl, CF₃) and aryl substituents (e.g., 4-methoxyphenyl) enhances both stability and target affinity.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxyphenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-27-13-6-4-12(5-7-13)24-17(26)15-3-2-8-25(15)16-14(19)9-11(10-23-16)18(20,21)22/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDGHEJUCIPXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by recent research findings.

  • Molecular Formula : C15H13ClF3N3O
  • Molecular Weight : 343.73 g/mol
  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including the compound . The following table summarizes the cytotoxic effects observed against various cancer cell lines:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)12.51
4T1 (Breast)13.23
A549 (Lung)15.00
HCT116 (Colon)10.50

The compound exhibited significant cytotoxicity against triple-negative breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggested that the trifluoromethyl and chloro substituents enhance biological activity by improving lipophilicity and receptor binding affinity.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against common bacterial strains, showing promising results:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus3.125
Escherichia coli12.5

These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound inhibited tumor growth in vivo in mouse models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

Antibacterial Mechanism Investigation

Research investigating the mechanism of action revealed that the compound targets bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability. This selective inhibition suggests a lower risk of cytotoxicity to human cells while effectively combating bacterial infections .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid or its salt.

Reaction Conditions Reagents Product Yield References
Acidic hydrolysis (HCl, reflux)6 M HCl, 12 h, 100°C1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid72%
Basic hydrolysis (NaOH, aqueous)2 M NaOH, 8 h, 80°CSodium salt of the carboxylic acid derivative65%

Key Insight : The trifluoromethyl group stabilizes the pyridine ring against degradation under harsh conditions, enabling selective hydrolysis of the carboxamide.

Nucleophilic Aromatic Substitution (NAS) on Pyridine

The electron-deficient pyridine ring facilitates substitution at the 3-chloro position.

Reaction Conditions Reagents Product Yield References
Amine substitutionPiperidine, DMF, 120°C1-[3-Piperidinyl-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide58%
MethoxylationNaOMe, CuI, 100°C1-[3-Methoxy-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide41%

Mechanistic Note : The trifluoromethyl group enhances ring electron deficiency, accelerating NAS at the chloro position .

Transition Metal-Catalyzed Cross-Coupling

The chloro substituent participates in palladium- or nickel-catalyzed couplings.

Reaction Type Catalyst/Reagents Product Yield References
Suzuki–Miyaura couplingPd(PPh₃)₄, PhB(OH)₂1-[3-Phenyl-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide68%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos1-[3-(4-Methoxyphenylamino)-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide55%

Key Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky coupling partners .

Functionalization of the Pyrrole Ring

The electron-rich pyrrole undergoes electrophilic substitution at the 4-position.

Reaction Conditions Reagents Product Yield References
NitrationHNO₃, H₂SO₄, 0°C1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrrole-2-carboxamide47%
BrominationBr₂, CHCl₃, RT1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-4-bromo-1H-pyrrole-2-carboxamide63%

Regioselectivity : The carboxamide group directs substitution to the less hindered 4-position of the pyrrole .

Demethylation of the 4-Methoxyphenyl Group

The methoxy group undergoes cleavage to generate a phenolic derivative.

Reaction Conditions Reagents Product Yield References
BBr₃-mediated demethylationBBr₃, DCM, −78°C to RT1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide85%

Application : The phenolic product serves as a precursor for further functionalization (e.g., alkylation, acylation) .

Reduction of the Carboxamide

The carboxamide group can be reduced to a methylene amine.

Reaction Conditions Reagents Product Yield References
LiAlH₄ reductionLiAlH₄, THF, reflux1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-methylamine38%

Challenge : Over-reduction or decomposition may occur due to the stability of the trifluoromethyl group.

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects :
    • 4-Methoxyphenyl : Balances lipophilicity and solubility, likely improving pharmacokinetics compared to bulkier (isopropyl) or charged (sulfonamide) groups.
    • Trifluoromethyl and Chloro Groups : Enhance metabolic stability and electronic interactions with hydrophobic enzyme pockets.

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